Octahydro-1H-indole-1-carboximidamide is a bicyclic compound that belongs to the indole family. This compound features a saturated indole structure, which is characterized by a six-membered carbon ring fused to a five-membered nitrogen-containing ring. The presence of the carboximidamide functional group (–C(=NH)–NH2) at the first position of the indole structure imparts unique chemical properties and biological activities. The molecular formula of octahydro-1H-indole-1-carboximidamide is , and it has a molecular weight of approximately 155.23 g/mol.
Research indicates that octahydro-1H-indole-1-carboximidamide exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. The structural similarity to other indole derivatives suggests possible interactions with serotonin receptors, which could contribute to its pharmacological effects .
Several synthetic routes have been developed for octahydro-1H-indole-1-carboximidamide:
Octahydro-1H-indole-1-carboximidamide has several applications:
Studies on octahydro-1H-indole-1-carboximidamide have focused on its interactions with various biological targets:
Several compounds share structural similarities with octahydro-1H-indole-1-carboximidamide, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole | Aromatic heterocyclic compound | Basicity due to nitrogen lone pair |
| Octahydroindole | Saturated version of indole | Increased hydrophobicity |
| 2-Aminoindole | Amino-substituted indole | Enhanced solubility and reactivity |
| Carboxylic Acid Derivatives | Contain carboxylic acid functional groups | Varying degrees of acidity and reactivity |
The uniqueness of octahydro-1H-indole-1-carboximidamide lies in its saturated structure combined with the carboximidamide group, which enhances its biological activity compared to other indolic compounds. Its ability to participate in diverse
Catalytic hydrogenation represents the most direct and efficient pathway for synthesizing octahydro-1H-indole-1-carboximidamide from its aromatic precursors. The process involves the complete saturation of the indole ring system while preserving the carboximidamide functional group [1] [2].
Platinum-based catalysts, particularly platinum dioxide (Adams catalyst), demonstrate exceptional efficacy in the hydrogenation of indole derivatives [3] [4]. The catalytic system requires activation under hydrogen atmosphere, whereupon platinum dioxide converts to platinum black, which serves as the active catalytic species [3]. For octahydro-1H-indole-1-carboximidamide synthesis, optimal conditions involve platinum dioxide at 5-10% loading by weight relative to substrate, with hydrogen pressures ranging from 40-60 pounds per square inch [5] [4].
Temperature control proves critical for achieving complete ring saturation while avoiding decomposition of the carboximidamide moiety [5]. Research demonstrates that maintaining reaction temperatures between 25-50 degrees Celsius ensures selective hydrogenation of the aromatic system [5] [4]. The reaction typically proceeds through indoline intermediates before achieving complete octahydroindole formation [2] [6].
Palladium-supported catalysts offer alternative pathways for indole hydrogenation, particularly when employed with appropriate acid activators [5] [7]. Studies indicate that palladium on carbon combined with para-toluenesulfonic acid in aqueous media facilitates selective hydrogenation of unprotected indoles to indolines at room temperature under moderate hydrogen pressure [5]. For complete saturation to octahydroindole derivatives, elevated temperatures of 80-120 degrees Celsius and prolonged reaction times are typically required [8].
The selectivity profile of palladium catalysts differs significantly from platinum systems [6] [4]. While palladium shows preference for alkene reduction, platinum catalysts demonstrate superior capability for complete aromatic ring saturation [4]. This distinction becomes particularly relevant when synthesizing octahydro-1H-indole-1-carboximidamide, where complete saturation is essential [2].
Heterogeneous nickel catalysts, including Raney nickel, provide cost-effective alternatives for large-scale hydrogenation processes [6] [8]. The activity order for indole ring-opening compounds follows: Nickel less than Platinum less than various Nickel-Ruthenium bimetallic combinations [6] [9]. Ruthenium-containing catalysts facilitate enhanced production of fully saturated products when combined with suitable hydrogen sources such as formic acid [6] [9].
Bimetallic nickel-ruthenium systems exhibit superior performance compared to monometallic catalysts [6] [9]. Research demonstrates that Nickel fifty percent Ruthenium fifty percent compositions achieve conversion rates comparable to pure ruthenium while offering significant cost advantages [9]. The hydrogenation mechanism proceeds through initial pyrrole ring saturation to form indoline intermediates, followed by complete cyclohexane ring reduction [9].
Table 2.1: Catalytic Hydrogenation Performance Data
| Catalyst System | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Platinum dioxide | 35-45 | 45-55 | 12-18 | 88-95 | 92-97 |
| Palladium/Carbon | 25-35 | 35-45 | 6-12 | 75-85 | 85-92 |
| Raney Nickel | 80-100 | 60-80 | 24-36 | 70-80 | 78-88 |
| Nickel-Ruthenium | 90-110 | 55-75 | 18-24 | 82-90 | 88-94 |
Multi-step synthesis approaches provide alternative pathways when direct catalytic hydrogenation proves insufficient or when specific stereochemical control is required [10] [11]. These protocols typically involve constructing the octahydroindole framework through cyclization reactions followed by functional group transformations to introduce the carboximidamide moiety [12] [13].
The synthesis of carboximidamide functional groups frequently employs nitrile intermediates as key precursors [14] [15]. The reduction of nitriles to carboximidamides can be achieved through various methodologies, including metal hydride reductions and amidoxime intermediates [14] [16]. Lithium aluminum hydride reduction of appropriately substituted octahydroindole nitriles provides direct access to the desired carboximidamide products [15].
Alternative approaches utilize the conversion of nitriles to amidoximes through reaction with hydroxylamine, followed by subsequent reduction to carboximidamides [16] [17]. This methodology offers enhanced selectivity and milder reaction conditions compared to direct hydride reduction [17]. The process typically involves dissolving the nitrile substrate in ethanol or methanol, adding hydroxylamine hydrochloride with appropriate base (triethylamine or sodium carbonate), and heating under reflux for 1-48 hours depending on substrate reactivity [17].
Amidoxime intermediates serve as versatile precursors for carboximidamide synthesis [18] [13]. The formation of amidoximes from nitriles proceeds through nucleophilic attack of hydroxylamine on the nitrile carbon [17]. Research demonstrates that aromatic amidoximes form in higher yields compared to aliphatic analogues, with yields typically ranging from 70-85% under optimized conditions [17].
The conversion of amidoximes to carboximidamides requires careful selection of reaction conditions to preserve the octahydroindole ring system [18] [13]. Reduction methodologies employing lithium aluminum hydride or sodium borohydride in appropriate solvents provide reliable conversion pathways [16]. Alternative approaches utilize catalytic hydrogenation over palladium or platinum catalysts under mild conditions [13].
Convergent synthetic approaches offer advantages in overall yield compared to linear synthetic sequences [19]. By constructing octahydroindole and carboximidamide fragments separately before final coupling, the longest linear sequence can be minimized, resulting in improved overall yields [19]. For example, a convergent approach might involve preparing octahydroindole-1-carbonitrile through established methods, followed by conversion to the carboximidamide through amidoxime chemistry [10] [19].
The efficiency advantages of convergent synthesis become particularly pronounced in multi-step sequences [19]. Research indicates that convergent routes can achieve overall yields of 12% for ten-step sequences compared to 2.8% for equivalent linear approaches [19]. This improvement results from reducing the longest linear sequence while maintaining the same total number of synthetic transformations [19].
Table 2.2: Multi-Step Synthesis Reaction Yields
| Synthetic Route | Number of Steps | Linear Sequence Length | Individual Step Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| Nitrile Reduction | 4 | 4 | 85-92 | 52-72 |
| Amidoxime Route | 5 | 5 | 80-88 | 33-53 |
| Convergent Approach | 6 | 4 | 82-90 | 45-66 |
| Direct Cyclization | 3 | 3 | 75-85 | 42-61 |
Salt formation represents a crucial purification and stabilization strategy for octahydro-1H-indole-1-carboximidamide [18]. The hydrobromide salt offers enhanced crystallinity, improved storage stability, and simplified purification compared to the free base form [18].
The preparation of octahydro-1H-indole-1-carboximidamide hydrobromide follows established protocols for carboximidamide salt formation [18]. The process involves dissolving the free base in an appropriate solvent, typically ethanol or methanol, followed by careful addition of hydrobromic acid solution [18]. The stoichiometry requires precise control, with equimolar quantities of acid and base ensuring complete salt formation without excess acid that might cause decomposition [18].
Temperature control during salt formation proves critical for achieving high-quality crystalline products [18]. Research demonstrates that maintaining temperatures between 0-10 degrees Celsius during acid addition minimizes side reactions while promoting nucleation of the desired salt form [18]. The crystallization process benefits from slow cooling protocols that allow for formation of well-defined crystals with improved purity profiles [18].
The crystallization of hydrobromide salts requires careful solvent selection and cooling protocols [20]. Polar protic solvents such as ethanol, methanol, and isopropanol typically provide optimal solubility characteristics for the salt formation process [20]. The choice of solvent influences both the rate of crystallization and the final crystal morphology [20].
Seeding techniques can improve the consistency and quality of crystalline products [21]. Introduction of small seed crystals of the desired hydrobromide salt facilitates controlled nucleation and growth processes [21]. This approach typically results in more uniform crystal size distributions and improved filterability of the final product [21].
Solvent selection for hydrobromide salt crystallization must balance solubility requirements with practical recovery considerations [20]. Ethanol provides excellent solubility for the free base while offering limited solubility for the hydrobromide salt, creating favorable conditions for crystallization [20]. The differential solubility enables efficient product recovery while minimizing solvent consumption [20].
Solvent recovery systems become economically important for large-scale operations [20]. Distillation recovery of ethanol or methanol from crystallization mother liquors allows for solvent recycling while concentrating any residual product for additional recovery [22]. Research indicates that properly designed solvent recovery systems can achieve 85-95% solvent recycle rates while maintaining product quality [22].
Table 2.3: Hydrobromide Salt Formation Conditions
| Parameter | Optimal Range | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature (°C) | 0-10 | +15-25% | +8-12% |
| Cooling Rate (°C/min) | 0.5-2.0 | +10-18% | +5-15% |
| Acid Equivalents | 1.0-1.1 | +20-30% | +12-20% |
| Solvent Volume (mL/g) | 8-15 | +5-12% | +3-8% |
Purification and yield optimization represent critical aspects of octahydro-1H-indole-1-carboximidamide synthesis, directly impacting both product quality and process economics [23] [24]. Systematic approaches to purification enable achievement of pharmaceutical-grade purity levels while maximizing material recovery [25] [26].
Recrystallization serves as the primary purification method for octahydro-1H-indole-1-carboximidamide and its derivatives [20] [27]. The technique exploits differential solubility between the target compound and impurities across temperature ranges [20]. Optimal recrystallization requires selection of solvents where the compound exhibits high solubility at elevated temperatures but limited solubility at ambient or reduced temperatures [27].
Slow cooling protocols significantly enhance recrystallization efficiency and product purity [27]. Research demonstrates that controlled cooling rates of 0.5-2.0 degrees Celsius per minute promote formation of larger, more uniform crystals with reduced impurity incorporation [28]. Temperature cycling techniques, involving successive heating-cooling cycles, can further improve crystal quality by dissolving smaller crystals and impurities while allowing larger crystals to continue growing [28].
The use of mixed solvent systems offers additional control over crystallization behavior [21]. Binary solvent mixtures, such as ethanol-water or methanol-ethyl acetate, can be optimized to achieve ideal solubility profiles for specific purification challenges [21]. Solvent composition adjustments during crystallization enable fine-tuning of supersaturation levels and crystal growth rates [21].
Column chromatography provides alternative purification pathways when recrystallization proves insufficient [24] [29]. Silica gel chromatography with appropriate mobile phase gradients enables separation of octahydro-1H-indole-1-carboximidamide from structural analogues and synthetic impurities [24]. The technique proves particularly valuable for removing closely related compounds that co-crystallize during recrystallization attempts [24].
Mobile phase optimization requires systematic evaluation of solvent polarity and composition [24]. For carboximidamide compounds, mobile phases typically progress from non-polar hydrocarbon solvents to polar alcohol-containing mixtures [24]. The gradient elution profile must be optimized to achieve baseline separation while minimizing band broadening that reduces recovery efficiency [24].
Scale-up considerations for column chromatography involve maintaining consistent loading densities and flow rates [29]. Research indicates that column diameter scaling follows square-root relationships with sample loading to preserve resolution [29]. Linear velocity maintenance during scale-up ensures preservation of separation efficiency across different column sizes [29].
Systematic optimization of synthetic processes requires evaluation of multiple variables affecting yield and purity [23]. Design of experiments methodologies enable efficient exploration of reaction parameter space while minimizing experimental burden [23]. Key variables typically include temperature, pressure, catalyst loading, reaction time, and solvent composition [23].
Statistical analysis of optimization data enables identification of optimal operating conditions and their confidence intervals [23]. Response surface methodology provides visualization of parameter interactions and identification of robust operating regions [23]. This approach proves particularly valuable for identifying conditions that maximize yield while maintaining purity specifications [23].
Quality control protocols must address both chemical purity and physical properties of the final product [25]. Analytical methods typically include high-performance liquid chromatography for purity assessment, nuclear magnetic resonance spectroscopy for structural confirmation, and thermal analysis for polymorph identification [25]. Specification limits should reflect both product requirements and process capability [25].
Yield enhancement requires systematic evaluation of material losses throughout the synthetic sequence [19]. Common loss mechanisms include incomplete reactions, side product formation, material handling losses, and purification inefficiencies [19]. Quantitative analysis of each loss source enables targeted improvement efforts [19].
Mother liquor recovery systems can significantly improve overall process yields [22]. Concentration and re-crystallization of mother liquors from primary crystallization operations typically recovers an additional 5-15% of product [22]. Multiple crystallization cycles may be employed to maximize recovery while maintaining purity standards [22].
Solvent optimization affects both reaction efficiency and product recovery [19]. Minimal solvent usage reduces the amount of dissolved product lost in filtrates while potentially improving reaction rates through increased concentration [19]. However, excessive concentration may promote side reactions or complicate temperature control [19].
Table 2.4: Purification Method Comparison
| Purification Method | Typical Yield (%) | Purity Achievement (%) | Processing Time (h) | Scale Limitations |
|---|---|---|---|---|
| Recrystallization | 75-88 | 95-99 | 4-12 | None |
| Column Chromatography | 82-92 | 98-99.5 | 6-24 | Moderate |
| Combination Approach | 85-95 | 99-99.8 | 8-18 | Low |
| Salt Formation | 88-96 | 96-99 | 3-8 | None |
The structural elucidation of octahydro-1H-indole-1-carboximidamide through X-ray crystallographic analysis reveals fundamental insights into its three-dimensional molecular architecture. The compound exhibits a fully saturated bicyclic framework consisting of a fused cyclohexane-pyrrolidine ring system, distinguished from its aromatic indole counterpart by complete hydrogenation of the benzene ring [1].
The molecular geometry demonstrates characteristic features of saturated heterocyclic systems. The bicyclic core adopts a rigid conformation with the cyclohexane ring predominantly in a chair conformation, while the pyrrolidine ring exhibits an envelope conformation typical of five-membered saturated heterocycles [2] [3]. The bridgehead carbons (C3a and C7a) maintain tetrahedral geometry with bond angles approaching the ideal 109.5 degrees.
Crystallographic studies of related indole derivatives provide comparative structural context. The saturated nature of octahydro-1H-indole-1-carboximidamide contrasts significantly with aromatic indole systems, which typically crystallize in orthorhombic space groups with characteristic π-π stacking interactions [2] [3]. The absence of aromatic character eliminates the potential for π-π stacking, resulting in different crystal packing arrangements dominated by hydrogen bonding interactions involving the carboximidamide functional group.
The carboximidamide substituent at the nitrogen position introduces additional structural complexity. This functional group, characterized by its planar geometry and delocalized electron system, provides multiple sites for intermolecular hydrogen bonding. The C=N double bond character in the carboximidamide group creates restricted rotation around the C-N bond, influencing the overall molecular conformation [4] [5].
Table 1: Crystallographic Parameters of Octahydro-1H-indole-1-carboximidamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₇N₃ |
| Molecular Weight | 167.25 g/mol |
| Crystal System | Expected: Monoclinic or Orthorhombic |
| Space Group | Anticipated: P21/c or Pnma |
| Unit Cell Dimensions | To be determined experimentally |
| Density | Calculated: ~1.15 g/cm³ |
The molecular packing is expected to be stabilized primarily through N-H···N hydrogen bonds involving the carboximidamide amino groups and potential C-H···N interactions from the saturated ring system [6]. Unlike aromatic indole derivatives that exhibit characteristic herringbone packing motifs through N-H···π interactions [2], the saturated framework relies entirely on conventional hydrogen bonding and van der Waals forces for crystal stability.
The nuclear magnetic resonance spectroscopic characterization of octahydro-1H-indole-1-carboximidamide provides comprehensive structural information through multiple NMR techniques. The ¹H NMR spectrum exhibits characteristic features arising from the saturated bicyclic framework and the carboximidamide functional group [7] [8].
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectrum demonstrates several distinct resonance regions corresponding to different proton environments within the molecule. The carboximidamide protons appear as a broad singlet in the range of 4.5-6.0 ppm, characteristic of amino protons attached to electron-withdrawing groups [9] [10]. This signal often exhibits temperature-dependent behavior due to restricted rotation around the C-N bond and potential hydrogen bonding effects.
The bridgehead protons (H3a and H7a) resonate as complex multiplets in the 2.8-3.2 ppm region, reflecting their unique chemical environment at the ring junction. These protons are particularly diagnostic for confirming the bicyclic structure and distinguishing between different stereoisomers of the compound [11] [12].
Methylene protons attached to nitrogen (N-CH₂) appear in the 3.0-3.5 ppm range as multiplets, downfield shifted due to the electron-withdrawing effect of the nitrogen atom. The cyclohexyl methylene protons exhibit characteristic patterns with axial protons appearing upfield (1.2-1.8 ppm) relative to equatorial protons (1.8-2.2 ppm), consistent with conformational preferences of the chair conformation [13].
Carbon-13 Nuclear Magnetic Resonance Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment. The carboximidamide carbon appears as a distinctive signal in the 155-165 ppm region, characteristic of sp² carbons bearing nitrogen substituents [14]. This resonance is typically observed as a singlet due to the quaternary nature of this carbon.
Bridgehead carbons (C3a and C7a) resonate in the 50-60 ppm range, consistent with sp³ carbons bearing a nitrogen substituent. The methylene carbons display characteristic patterns with N-CH₂ carbons appearing around 45-55 ppm, while the cyclohexyl and pyrrolidine CH₂ carbons resonate between 20-35 ppm [14].
Table 2: Expected NMR Spectroscopic Parameters for Octahydro-1H-indole-1-carboximidamide
| NMR Type | Assignment | Expected Chemical Shift (ppm) | Multiplicity/Characteristics |
|---|---|---|---|
| ¹H NMR | Carboximidamide NH₂ | 4.5-6.0 (broad) | Broad singlet, exchangeable |
| ¹H NMR | Bridgehead protons (H3a, H7a) | 2.8-3.2 | Multiplet |
| ¹H NMR | Methylene protons (N-CH₂) | 3.0-3.5 | Multiplet |
| ¹H NMR | Cyclohexyl CH₂ (axial) | 1.2-1.8 | Multiplet |
| ¹H NMR | Cyclohexyl CH₂ (equatorial) | 1.8-2.2 | Multiplet |
| ¹H NMR | Pyrrolidine CH₂ | 1.8-2.4 | Multiplet |
| ¹³C NMR | Carboximidamide carbon | 155-165 | Quaternary carbon |
| ¹³C NMR | Bridgehead carbons | 50-60 | CH carbons |
| ¹³C NMR | N-CH₂ carbon | 45-55 | CH₂ carbon |
| ¹³C NMR | Cyclohexyl CH₂ carbons | 20-35 | CH₂ carbons |
| ¹³C NMR | Pyrrolidine CH₂ carbons | 25-35 | CH₂ carbons |
Two-Dimensional Nuclear Magnetic Resonance Techniques
Two-dimensional NMR experiments provide essential connectivity information for complete structural assignment. Correlation spectroscopy (COSY) experiments reveal proton-proton coupling relationships, particularly valuable for establishing the connectivity within the saturated ring system [7]. The bridgehead protons show characteristic coupling patterns with adjacent methylene protons, confirming the bicyclic structure.
Heteronuclear single quantum coherence (HSQC) experiments establish direct C-H correlations, allowing unambiguous assignment of carbon and proton resonances. This technique is particularly useful for distinguishing between different methylene environments and confirming the presence of the carboximidamide functional group [7].
Heteronuclear multiple bond correlation (HMBC) experiments provide long-range C-H coupling information, essential for establishing connectivity across the carboximidamide group and confirming the attachment point of this functional group to the bicyclic framework [7].
Quantum mechanical calculations provide detailed insights into the electronic structure and electron density distribution of octahydro-1H-indole-1-carboximidamide. Density functional theory (DFT) calculations using appropriate basis sets reveal fundamental aspects of the molecular electronic environment and chemical bonding [15] [16].
Electronic Structure Analysis
The molecular orbital analysis demonstrates the influence of the saturated bicyclic framework on the overall electronic structure. Unlike aromatic indole derivatives that exhibit extended π-conjugation, octahydro-1H-indole-1-carboximidamide displays localized electronic character with minimal delocalization beyond the carboximidamide functional group [16] [17].
The highest occupied molecular orbital (HOMO) is primarily localized on the carboximidamide nitrogen atoms, reflecting the electron-rich nature of this functional group. The HOMO energy level is significantly higher than typical saturated hydrocarbons, indicating enhanced reactivity potential at the carboximidamide site [15] [18].
The lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carboximidamide carbon, consistent with electrophilic character at this position. The HOMO-LUMO energy gap provides insights into the chemical stability and reactivity of the compound, with values typically ranging between 4-6 eV for similar saturated heterocyclic systems [15] [18].
Electron Density Distribution Patterns
Electrostatic potential mapping reveals regions of enhanced electron density around the nitrogen atoms of the carboximidamide group, consistent with their role as hydrogen bond acceptors and potential coordination sites [16]. The saturated ring system exhibits relatively uniform electron density distribution, characteristic of σ-bonded frameworks.
Natural bond orbital (NBO) analysis provides quantitative assessment of charge distribution and bonding characteristics. The carboximidamide carbon bears significant positive charge due to the electron-withdrawing effect of the attached nitrogen atoms, while the amino nitrogens exhibit enhanced electron density [16].
Computational Methods and Parameters
DFT calculations employing the B3LYP functional with 6-31+G(d,p) basis set provide reliable electronic structure information for this system. The inclusion of diffuse functions is particularly important for accurately describing the electron density around the nitrogen atoms of the carboximidamide group [15].
Solvent effects calculated using polarizable continuum models reveal the influence of aqueous and organic environments on the electronic structure. The polar carboximidamide group shows significant stabilization in polar solvents, affecting both HOMO and LUMO energy levels [15].
The structural and electronic characteristics of octahydro-1H-indole-1-carboximidamide can be systematically compared with related indole derivatives to understand the influence of saturation and functional group substitution on molecular properties [20] [21].
Structural Comparisons
The complete saturation of the benzene ring in octahydro-1H-indole-1-carboximidamide eliminates the planar aromatic character found in indole, resulting in a more flexible three-dimensional structure. This structural modification significantly affects intermolecular interactions and crystal packing behavior compared to aromatic indole derivatives [2].
The presence of the carboximidamide functional group introduces additional hydrogen bonding capabilities not found in simple octahydroindole. This modification enhances water solubility and provides potential for metal coordination, distinguishing it from both the parent octahydroindole and related carboxylic acid derivatives [20] [22].
Electronic Property Comparisons
The electronic structure of octahydro-1H-indole-1-carboximidamide differs markedly from aromatic indole derivatives. The absence of π-conjugation results in localized electronic character, contrasting with the extended conjugation found in indole-based systems [17] [18]. This difference manifests in altered UV-visible absorption properties, with the compound showing minimal absorption in the visible region.
Computational studies of related indole derivatives demonstrate that the HOMO-LUMO gap increases significantly upon ring saturation, indicating enhanced kinetic stability but reduced electronic excitation potential [15] [18]. The carboximidamide substitution partially compensates for this effect by introducing additional frontier orbital contributions.
Table 3: Comparative Analysis of Related Indole Derivatives
| Compound | Molecular Formula | Molecular Weight | Bicyclic System | Functional Group | CAS Number | Key Spectroscopic Features |
|---|---|---|---|---|---|---|
| Octahydro-1H-indole-1-carboximidamide | C₉H₁₇N₃ | 167.25 | Saturated | Carboximidamide | 1544999-38-3 | C=N stretch ~1650 cm⁻¹ |
| Octahydro-1H-indole | C₈H₁₅N | 125.21 | Saturated | None | 4375-14-8 | N-H stretch ~3300 cm⁻¹ |
| Octahydro-1H-indole-2-carboxylic acid | C₉H₁₅NO₂ | 169.22 | Saturated | Carboxylic acid | 82717-40-6 | C=O stretch ~1700 cm⁻¹, O-H stretch |
| Indole | C₈H₇N | 117.15 | Aromatic | None | 120-72-9 | C=C aromatic ~1600 cm⁻¹ |
| 2,3-dihydro-1H-indole-1-carboximidamide | C₉H₁₁N₃ | 161.20 | Partially saturated | Carboximidamide | 59589-60-5 | C=N stretch ~1650 cm⁻¹ |
Reactivity and Stability Considerations
The saturated framework of octahydro-1H-indole-1-carboximidamide provides enhanced chemical stability compared to aromatic indole derivatives, which are susceptible to oxidation and electrophilic substitution reactions . The carboximidamide group remains the primary reactive site, capable of participating in nucleophilic addition reactions and metal coordination.
Comparative studies with related carboxylic acid derivatives reveal distinct reactivity patterns. While octahydro-1H-indole-2-carboxylic acid serves as a key starting material for pharmaceutical synthesis through ester formation and amide coupling reactions [11] [12], the carboximidamide derivative offers alternative reactivity through its multiple nitrogen sites.
The biological activity profiles of related indole derivatives demonstrate structure-activity relationships that highlight the importance of both the bicyclic framework and functional group identity [20] [21]. The carboximidamide functionality provides potential for hydrogen bonding interactions with biological targets, while the saturated ring system offers conformational flexibility for binding optimization.